Cas no 1804758-18-6 (4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride)

4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride
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- インチ: 1S/C7H3Cl2F2NO/c8-4-1-5(7(10)11)12-2-3(4)6(9)13/h1-2,7H
- InChIKey: QOVWZFCKMSCTQA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)Cl)=CN=C(C(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 30
4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024685-250mg |
4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride |
1804758-18-6 | 97% | 250mg |
$646.00 | 2022-04-01 | |
Alichem | A023024685-500mg |
4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride |
1804758-18-6 | 97% | 500mg |
$1,068.20 | 2022-04-01 | |
Alichem | A023024685-1g |
4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride |
1804758-18-6 | 97% | 1g |
$1,663.20 | 2022-04-01 |
4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chlorideに関する追加情報
4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride (CAS No. 1804758-18-6)
The compound 4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride (CAS No. 1804758-18-6) is a highly reactive and versatile organic compound with significant applications in various fields of chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of a chlorine atom at the 4-position, a difluoromethyl group at the 2-position, and a carbonyl chloride group at the 5-position makes this molecule highly functionalized, enabling it to participate in a wide range of chemical reactions.
Recent studies have highlighted the potential of 4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride in the development of novel materials for energy storage applications. Researchers have explored its use as a precursor for synthesizing advanced lithium-ion battery cathodes, where its high reactivity and ability to form stable metal complexes are highly advantageous. The incorporation of fluorine atoms in the molecule also contributes to enhanced thermal stability and electrochemical performance, making it a promising candidate for next-generation energy storage systems.
In the pharmaceutical industry, 4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride has been utilized as an intermediate in the synthesis of bioactive compounds. Its ability to undergo nucleophilic substitution reactions has made it a valuable building block for constructing complex molecular architectures. For instance, recent research has demonstrated its application in the synthesis of potential anticancer agents, where the pyridine ring serves as a scaffold for attaching various functional groups that target specific cellular pathways.
The synthesis of 4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the chlorination of a pyridine derivative followed by subsequent functionalization steps to introduce the difluoromethyl and carbonyl chloride groups. The use of modern catalytic techniques and green chemistry principles has significantly improved the efficiency and sustainability of these synthesis methods.
From an environmental perspective, understanding the behavior and degradation pathways of 4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation under various environmental conditions, with findings suggesting that its fluorinated groups may influence its persistence in natural environments. These insights are essential for developing strategies to minimize its environmental footprint while maximizing its beneficial applications.
In conclusion, 4-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride (CAS No. 1804758-18-6) is a multifaceted compound with immense potential across diverse chemical disciplines. Its unique structure and reactivity make it an invaluable tool for advancing materials science, pharmaceutical development, and sustainable chemistry practices. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an even greater role in shaping future innovations.
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